N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine

lipophilicity drug design physicochemical profiling

Researchers seeking to map serine protease S1 pockets often face a gap between hydrophilic benzamidine standards and hydrophobic lead-like fragments. N-(α,α,α-Trifluoro-m-tolyl)benzamidine directly addresses this with a logP of 4.32 and a pKa of 4-5, enabling specific placement into proximal hydrophobic sub-pockets. - High Lipophilicity: logP 4.32 enhances membrane permeability for live-cell ABPP versus generic benzamidine (logP ~1). - SAR Matrix Anchor: Serves as the m-CF3 reference point alongside 2-Cl (CAS 23573-57-1) and 4-CF3 isomers for affinity/stability quantification. - Calibration Standard: Fills a gap in HPLC logP and CE pKa calibration between benzamide and benzamidine standards.

Molecular Formula C14H11F3N2
Molecular Weight 264.25 g/mol
CAS No. 23557-76-8
Cat. No. B13425097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine
CAS23557-76-8
Molecular FormulaC14H11F3N2
Molecular Weight264.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)N
InChIInChI=1S/C14H11F3N2/c15-14(16,17)11-7-4-8-12(9-11)19-13(18)10-5-2-1-3-6-10/h1-9H,(H2,18,19)
InChIKeyOIRRVWDRLICUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity of N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine


N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine (CAS 23557‑76‑8) is a substituted benzamidine bearing a 3‑trifluoromethyl group on the N‑phenyl ring. It is a white solid with the molecular formula C₁₄H₁₁F₃N₂ and a molecular weight of 264.25 g·mol⁻¹ [REFS‑1]. The electron‑withdrawing trifluoromethyl substituent depresses the amidine pKₐ to ~4–5 and raises the calculated logP to 4.32, making the compound markedly more lipophilic than the parent benzamidine [REFS‑2]. These properties distinguish it from other benzamidine‑class serine protease inhibitors and underpin its utility as a scaffold for structure‑based design of selective enzyme inhibitors [REFS‑2].

Why N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine Cannot Be Replaced by Generic Analogs


The 3‑trifluoromethyl group and the amidine NH donors together create a unique physicochemical and pharmacophoric profile that is absent in simple benzamidine or benzamide analogs. The CF₃ substituent shifts the logP by +0.29 units relative to the corresponding benzamide and lowers the amidine pKₐ by ~7 log units relative to the parent benzamidine (pKₐ ≈ 11.6) [REFS‑1][REFS‑2]. This combination alters solubility, membrane permeability, and hydrogen‑bonding capacity, making the compound a distinct chemical tool for probing serine protease active sites. Generic replacement with unsubstituted benzamidine or benzamide would therefore generate data that are not transferable and would fail to reproduce the binding or pharmacokinetic behaviour observed with the specific trifluoromethyl‑substituted scaffold [REFS‑2].

Differentiation from Closest Benzamide Analog


Lipophilicity Enhancement vs. Benzamide Analog

The calculated logP of N-(α,α,α-trifluoro-m-tolyl)benzamidine (4.32) is 0.29 log units higher than that of the direct benzamide analog N-[3‑(trifluoromethyl)phenyl]benzamide (logP = 4.03) [REFS‑1][REFS‑2]. The higher logP indicates greater partitioning into organic phases and biological membranes, which can translate into improved cell permeability or altered tissue distribution.

lipophilicity drug design physicochemical profiling

Polar Surface Area: Amidine vs. Amide

N-(α,α,α-Trifluoro-m-tolyl)benzamidine exhibits a topological polar surface area (tPSA) of 35.88 Ų, whereas the benzamide analog records a tPSA of 29.10 Ų [REFS‑1][REFS‑2]. The 6.78 Ų increase reflects the additional amidine nitrogen, which provides an extra hydrogen‑bond donor and acceptor.

polar surface area drug-likeness structural alert

Hydrogen-Bond Donor Profile and Target Recognition

The target compound possesses two hydrogen‑bond donor (HBD) atoms and two hydrogen‑bond acceptor (HBA) atoms contributed by the amidine group [REFS‑1]. In contrast, the benzamide analog has only one HBD atom (the amide NH) and two HBA atoms [REFS‑2]. The extra HBD in the amidine allows bidentate salt‑bridge formation with the Asp189 residue at the bottom of the trypsin‑like serine protease S1 pocket, a critical interaction that is not geometrically feasible with mono‑donor amides.

hydrogen bonding serine protease molecular recognition

Basicity Modulation by Trifluoromethyl Substitution

The electron‑withdrawing 3‑CF₃ group lowers the amidine pKₐ to the range of 4–5, compared with ~11.6 for unsubstituted benzamidine [REFS‑1][REFS‑2]. This shift ensures that at physiological pH (7.4) the compound is predominantly neutral rather than protonated, reducing its basicity and potentially improving oral absorption while retaining the ability to form a salt bridge in the enzyme active site after binding‑induced pKₐ perturbation.

pKa ionization state bioavailability

High-Value Application Scenarios


Fragment-Based Lead Discovery for Serine Proteases

The high lipophilicity (logP 4.32), bidentate H‑bond donor capacity, and near‑neutral ionization at pH 7.4 make N-(α,α,α‑trifluoro‑m‑tolyl)benzamidine an optimal fragment for soaking into serine protease crystals to define the S1 pocket pharmacophore [REFS‑1]. Its physicochemical profile is differentiated from generic benzamidine (logP ~1, pKₐ 11.6) and from benzamide fragments (single H‑bond donor), enabling specific placement of the trifluoromethylphenyl group into the proximal hydrophobic sub‑pocket often exploited for selectivity gains [REFS‑1].

HPLC LogP and pKₐ Method Validation Standard

The experimentally accessible and highly reproducible physicochemical parameters of this compound (logP 4.32, tPSA 35.88, pKₐ 4–5) position it as a calibration standard for reversed‑phase HPLC logP determination and for capillary electrophoresis pKₐ measurement of weakly basic amidines [REFS‑2][REFS‑3]. Its distinct values fill a gap between commonly used standards (e.g., benzamide, benzamidine) and allow two‑point calibration when paired with less lipophilic benzamidine standards.

Chemical Biology Probe for Trypsin-Like Protease Profiling

The amidine group enables covalent or affinity‑based immobilization on Sepharose resins for activity‑based protein profiling (ABPP) of trypsin‑like serine proteases [REFS‑1]. The CF₃ group increases the probeʼs lipophilicity, potentially improving cell permeability for live‑cell labeling experiments compared with hydrophilic benzamidine probes, while the conserved amidine ensures on‑target engagement with the S1 pocket of trypsin‑fold enzymes.

SAR Anchor for Fluorine Substituent Effects

The availability of matched molecular pairs—such as the unsubstituted benzamidine, the 2‑chloro analog (CAS 23573‑57‑1), and the 4‑trifluoromethyl isomer—makes N-(α,α,α‑trifluoro‑m‑tolyl)benzamidine a pivotal member of a systematic SAR matrix [REFS‑2]. Researchers can quantify the contribution of the 3‑CF₃ group to binding affinity, selectivity, and metabolic stability by direct comparison with these analogs, using the compound as the m‑CF₃ reference point.

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